3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one
Description
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)4-2-1-3-13-5(4)14/h4H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLKQCPGHPZWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with pentafluoroethylating agents under controlled conditions. One common method includes the use of pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Piperidin-2-one Core
1-(4-Trifluoromethylphenyl)piperidin-2-one
- Structure : Piperidin-2-one substituted at the 1-position with a 4-(trifluoromethyl)phenyl group.
- Key Differences : The trifluoromethyl (-CF₃) group is less fluorinated than pentafluoroethyl (-CF₂CF₃), resulting in lower lipophilicity and electronic effects. Substitution at the 1-position (vs. 3-position in the target compound) alters steric and electronic interactions with biological targets .
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
- Structure: Piperidin-2-one with an amino group at position 3 and a 4-fluorophenylethyl group at position 1.
- The 4-fluorophenylethyl substituent provides aromaticity and moderate fluorination, contrasting with the fully aliphatic pentafluoroethyl group in the target compound .
Methyl 5-(1,1,2,2,2-Pentafluoroethyl)-3-piperidinecarboxylate
- Structure: Piperidine (non-lactam) with a pentafluoroethyl group at position 5 and a methyl ester at position 3.
- The ester group introduces hydrolytic instability compared to the stable lactam in the target compound .
Ring System Variations
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride
- Structure : Piperazin-2-one (a seven-membered lactam) substituted with a 3-chlorophenyl group.
- The chlorophenyl group is less electron-withdrawing than pentafluoroethyl, altering reactivity and biological interactions .
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one
- Structure : Piperazin-2-one with a fluoropyridinyl substituent.
- The dual heterocyclic system contrasts with the single piperidin-2-one core of the target compound .
Fluorinated Spiro and Complex Derivatives
(3-Chloro-4-isopropoxy-phenyl)-[2-methyl-6-(pentafluoroethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4’-piperidine]-1’-yl]methanone
- Structure : A spiro compound combining pyrrolopyrazine and piperidine rings, with a pentafluoroethyl group.
- Key Differences : The spiro architecture increases conformational rigidity and complexity. The pentafluoroethyl group enhances lipophilicity similarly to the target compound, but the extended heterocyclic system may influence pharmacokinetics .
Physicochemical and Functional Properties
| Property | 3-(Pentafluoroethyl)piperidin-2-one | 1-(4-Trifluoromethylphenyl)piperidin-2-one | 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one |
|---|---|---|---|
| Lipophilicity (LogP) | High (estimated >3) | Moderate (~2.5–3) | Moderate (~2–2.5) |
| Electron Effects | Strongly electron-withdrawing | Moderately electron-withdrawing | Mixed (electron-withdrawing F + donating NH₂) |
| Solubility | Low (fluorophilic) | Low | Moderate (due to NH₂) |
| Stability | High (C-F bonds resistant to metabolism) | High | Moderate (amine may oxidize) |
Data inferred from substituent trends .
Biological Activity
3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a fluorinated compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. The presence of the pentafluoroethyl group significantly alters the compound's chemical behavior, making it a candidate for medicinal chemistry and other applications.
The compound features a piperidinone structure with a pentafluoroethyl substituent. This configuration enhances its lipophilicity and stability, which are critical factors in biological interactions. The fluorinated nature of the compound can influence enzyme interactions and metabolic pathways, making it useful as a probe in biochemical assays .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity towards biological targets. The mechanism involves:
- Enzyme Interaction : The compound may inhibit or modulate enzyme activity by altering the binding site characteristics due to the electronegative fluorine atoms.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various physiological responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, derivatives with increased fluorination have shown improved activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary findings suggest that this compound may have anticancer properties. Its structural modifications can lead to variations in cytotoxicity against cancer cell lines .
- Pharmacokinetic Properties : The unique structure contributes to distinct pharmacokinetic profiles, potentially leading to better absorption and distribution in biological systems .
Study 1: Antimicrobial Efficacy
In a comparative study on various fluorinated compounds, this compound was tested against several bacterial strains. Results indicated significant antimicrobial activity compared to non-fluorinated analogs. The study emphasized the role of fluorination in enhancing membrane permeability and interaction with bacterial targets.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Control | Low | Low |
| Fluorinated Compound | Moderate | High |
| This compound | High | Moderate |
Study 2: Anticancer Activity
A series of tests were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Q & A
Q. What are the optimal synthetic routes for 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of a piperidin-2-one precursor using pentafluoroethyl reagents (e.g., pentafluoroethyl triethylsilane) under transition metal catalysis (e.g., copper catalysts) at elevated temperatures (~90°C). Reaction parameters such as solvent choice (e.g., DMF or THF), stoichiometry of fluorinating agents, and reaction duration (6–12 hours) critically impact yield and selectivity. Post-synthesis purification via column chromatography or recrystallization is often required to isolate the product .
Q. How can X-ray crystallography be applied to resolve structural ambiguities in fluorinated piperidinone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 is essential for unambiguous structural determination. For fluorinated compounds, high-resolution data (≤ 0.8 Å) is recommended to resolve electron density ambiguities caused by fluorine's high electronegativity. Twinning or disorder in the pentafluoroethyl group may require refinement constraints (e.g., DFIX or SADI commands in SHELXL) .
Q. What analytical techniques are most effective for characterizing fluorinated impurities in this compound?
- Methodological Answer : LC-MS (with a C18 column and acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) can identify fluorinated byproducts. is critical for detecting residual fluorinated reagents, as fluorine’s distinct chemical shifts (δ = -70 to -120 ppm) differentiate substituents. Quantitative with an internal standard (e.g., 1,3,5-trimethoxybenzene) assesses purity .
Advanced Research Questions
Q. How does the pentafluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination increases lipophilicity (logP ≈ 2.5–3.0), enhancing membrane permeability but potentially reducing aqueous solubility. In vitro assays (e.g., Caco-2 permeability) and metabolic stability studies (using liver microsomes) quantify these effects. Comparative studies with non-fluorinated analogs reveal altered cytochrome P450 interactions, necessitating dose adjustments in pharmacological models .
Q. What computational strategies are recommended to predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., GPCRs or ion channels) can predict binding modes. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) assess electrostatic potential surfaces, highlighting fluorine’s role in halogen bonding. MD simulations (AMBER or GROMACS) evaluate dynamic interactions over 100 ns trajectories .
Q. How can hydrodefluorination reactions be leveraged to modify the pentafluoroethyl group for SAR studies?
- Methodological Answer : Photocatalytic hydrodefluorination using ammonium formate and a ruthenium catalyst selectively replaces fluorine atoms with hydrogen. Reaction monitoring via tracks defluorination patterns. The resulting analogs (e.g., mono- or di-fluoro derivatives) are screened in bioassays to map fluorine’s contribution to activity .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported synthetic yields of fluorinated piperidinones?
- Methodological Answer : Variability often stems from differences in catalyst loading (5–10 mol% Cu), solvent purity, or moisture sensitivity of fluorinating agents. Reproducibility requires strict anhydrous conditions (Schlenk line techniques) and standardized workup protocols. Interlaboratory validation via round-robin testing with shared reagents mitigates inconsistencies .
Q. What strategies resolve conflicting biological activity data across fluorinated piperidinone derivatives?
- Methodological Answer : Orthogonal assay validation (e.g., SPR vs. fluorescence polarization) clarifies target engagement. Meta-analysis of IC values across studies should account for assay conditions (pH, temperature) and cell lines. Structural analogs with incremental fluorination (e.g., CF vs. CF) isolate electronic effects from steric contributions .
Environmental and Stability Considerations
Q. What methodologies assess the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
